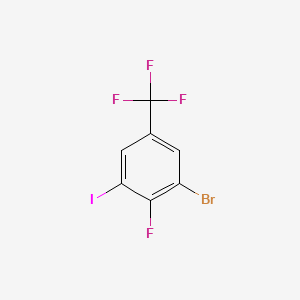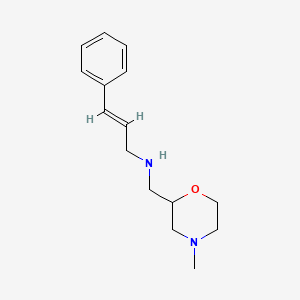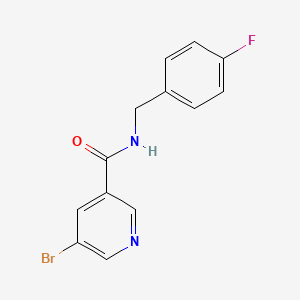
5-Bromo-N-(4-fluorobenzyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(4-fluorobenzyl)nicotinamide is a chemical compound with the molecular formula C13H10BrFN2O and a molecular weight of 309.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a 4-fluorobenzyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-fluorobenzyl)nicotinamide typically involves the following steps:
Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Nucleophilic Substitution: The brominated nicotinamide is then subjected to nucleophilic substitution with 4-fluorobenzylamine. This reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(4-fluorobenzyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N-(4-fluorobenzyl)nicotinamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(4-fluorobenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including DNA repair, cellular metabolism, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-(2-fluorobenzyl)nicotinamide: Similar structure but with the fluorobenzyl group at the 2-position.
5-Bromo-N-cyclohexyl-N-(4-fluorobenzyl)nicotinamide: Contains a cyclohexyl group in addition to the 4-fluorobenzyl group.
2-Amino-5-bromo-N-(4-fluorobenzyl)nicotinamide: Contains an amino group at the 2-position.
Uniqueness
5-Bromo-N-(4-fluorobenzyl)nicotinamide is unique due to the specific positioning of the bromine and fluorobenzyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit specific reactivity patterns compared to its analogs.
Propiedades
Fórmula molecular |
C13H10BrFN2O |
|---|---|
Peso molecular |
309.13 g/mol |
Nombre IUPAC |
5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-1-3-12(15)4-2-9/h1-5,7-8H,6H2,(H,17,18) |
Clave InChI |
PKISJWOAXZOSCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
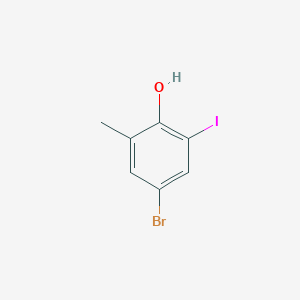
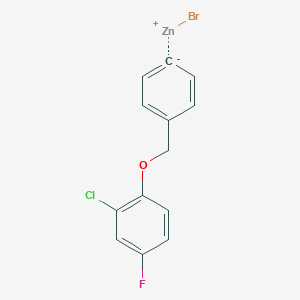
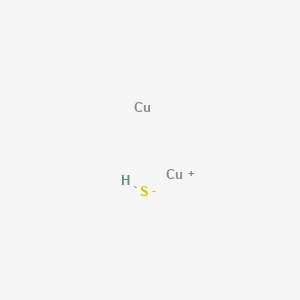
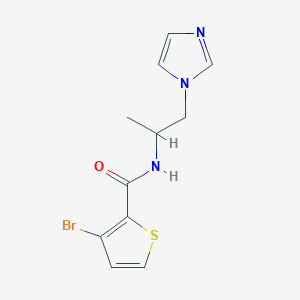
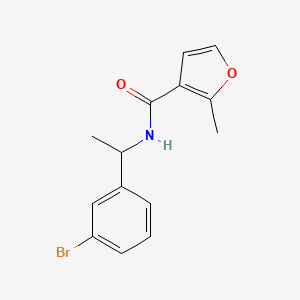
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
